Suprafenacine

Overview

Description

Suprafenacine is a cell permeable and potent microtubule destabilizing agent . It has been shown to induce cell cycle arrest in the G2/M phase and apoptotic cell death . Suprafenacine binds to microtubules at the colchicine-binding site and inhibits polymerization . It is selective for cancer cells including drug-resistant cancer cells .

Synthesis Analysis

The synthesis of Suprafenacine involves in silico screening of annotated chemical libraries . Structure Activity Relationship studies guided the synthesis of several analogues . Of these analogues, Suprafenacine was the most potent based on its in vitro ability to specifically target cancer cells from multiple tumor types and inhibit tubulin polymerization .Molecular Structure Analysis

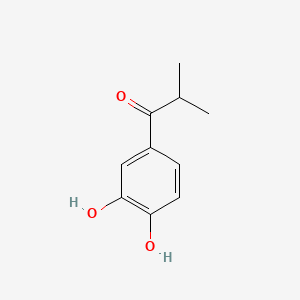

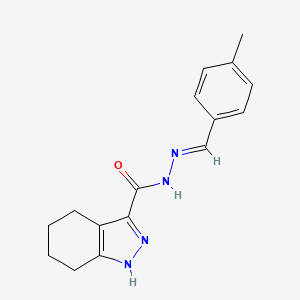

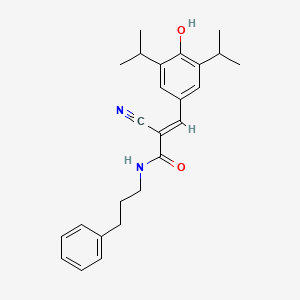

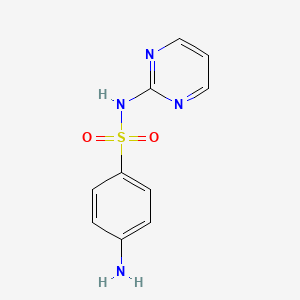

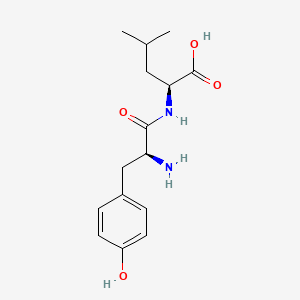

The molecular formula of Suprafenacine is C16H18N4O . Its IUPAC name is N’-[(E)-(4-methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide . The molecular weight is 282.34 g/mol .Chemical Reactions Analysis

Suprafenacine binds to microtubules at the colchicine-binding site and inhibits polymerization . This leads to G2/M cell cycle arrest and cell death via a mitochondria-mediated apoptotic pathway . Cell death is preceded by loss of mitochondrial membrane potential, JNK-mediated phosphorylation of Bcl-2 and Bad, and activation of caspase-3 .Physical And Chemical Properties Analysis

Suprafenacine is a white to beige powder . It has an assay of ≥98% (HPLC) . It is soluble in DMSO at 10 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications

Cancer Therapy

Suprafenacine has been identified as a novel cell permeable, tubulin-destabilizing molecule . It binds to microtubules at the colchicine-binding site and inhibits polymerization . This leads to G2/M cell cycle arrest and cell death via a mitochondria-mediated apoptotic pathway .

Overcoming Drug Resistance

Interestingly, Suprafenacine has been found to selectively inhibit cancer cell proliferation and is effective against drug-resistant cancer cells . It has the ability to bypass the multidrug resistance transporter P-glycoprotein .

Microtubule Destabilization

The compound has been shown to target cancer cells through microtubule destabilization . This is a significant finding as microtubules are a highly validated target in cancer therapy .

Apoptosis Induction

Suprafenacine induces cell death via a mitochondria-mediated apoptotic pathway . Cell death is preceded by loss of mitochondrial membrane potential, JNK - mediated phosphorylation of Bcl-2 and Bad, and activation of caspase-3 .

Potential Chemotherapeutic Agent

Given its ability to selectively inhibit cancer cell proliferation and its effectiveness against drug-resistant cancer cells, Suprafenacine has potential as a chemotherapeutic agent for cancer treatment .

Scaffold for Anti-cancer Agents

Suprafenacine provides an alternate scaffold for the development of improved anti-cancer agents . Its unique structure and properties could be leveraged to design more effective drugs for cancer treatment .

Mechanism of Action

- Suprafenacine (SRF) primarily targets microtubules, which are long, filamentous polymers essential for cellular processes such as cell division, signaling, and transport .

- Key events include loss of mitochondrial membrane potential, JNK-mediated phosphorylation of Bcl-2 and Bad, and activation of caspase-3 .

- Its ability to bypass the multidrug resistance transporter P-glycoprotein makes it effective against drug-resistant cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Future Directions

Suprafenacine has potential as a chemotherapeutic agent for cancer treatment and provides an alternate scaffold for the development of improved anti-cancer agents . It has been shown to selectively inhibit cancer cell proliferation and is effective against drug-resistant cancer cells . This makes it a promising candidate for future research and development in cancer therapy .

properties

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKLZIQHOXPLLZ-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[(E)-(4-methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)